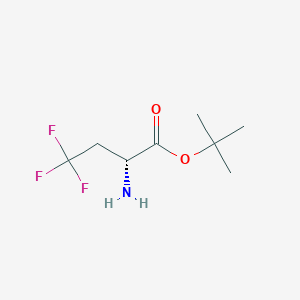

tert-butyl (2R)-2-amino-4,4,4-trifluorobutanoate

CAS No.:

Cat. No.: VC13718979

Molecular Formula: C8H14F3NO2

Molecular Weight: 213.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14F3NO2 |

|---|---|

| Molecular Weight | 213.20 g/mol |

| IUPAC Name | tert-butyl (2R)-2-amino-4,4,4-trifluorobutanoate |

| Standard InChI | InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)5(12)4-8(9,10)11/h5H,4,12H2,1-3H3/t5-/m1/s1 |

| Standard InChI Key | TWAWKELJYPDHJO-RXMQYKEDSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H](CC(F)(F)F)N |

| SMILES | CC(C)(C)OC(=O)C(CC(F)(F)F)N |

| Canonical SMILES | CC(C)(C)OC(=O)C(CC(F)(F)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl (2R)-2-amino-4,4,4-trifluorobutanoate features a stereogenic center at the C2 position, conferring the (R)-configuration. The Boc group () protects the amino group, while the trifluoromethyl () substituent at the C4 position introduces strong electron-withdrawing effects. The ester functional group () enhances solubility in organic solvents, facilitating its use in synthetic applications .

Key Structural Attributes:

-

Molecular Formula:

-

Molecular Weight: 213.20 g/mol

-

IUPAC Name: tert-butyl (2R)-2-amino-4,4,4-trifluorobutanoate

-

SMILES:

Spectroscopic and Physical Properties

The compound’s infrared (IR) spectrum exhibits characteristic peaks for the Boc group (≈1700 cm, C=O stretch) and the ester functionality (≈1250 cm, C-O stretch). Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the trifluoromethyl group ( in ) and the Boc-protected amine ( for tert-butyl protons in ).

Synthesis Methods

Fluorination Strategies

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc group serves as a temporary protecting group during solid-phase peptide synthesis (SPPS). Its stability under basic conditions and ease of removal via trifluoroacetic acid (TFA) make it ideal for constructing complex peptides .

Enzyme Inhibition Studies

Fluorinated amino acids like tert-butyl (2R)-2-amino-4,4,4-trifluorobutanoate are investigated as inhibitors of enzymes involved in energy metabolism, such as creatine kinase. The group mimics the steric and electronic properties of natural substrates, enhancing binding affinity .

Biological Activity and Mechanistic Insights

Metabolic Stability

The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging the compound’s half-life in vivo. This property is critical for developing long-acting therapeutics .

Cell Permeability

Enhanced lipophilicity from the group improves membrane permeability, facilitating intracellular delivery of drug candidates derived from this scaffold.

Comparative Analysis of Related Compounds

Future Perspectives

Biocatalytic Synthesis

Advances in enzyme engineering may enable greener synthesis routes. For example, alcohol dehydrogenases (ADHs) could stereoselectively reduce ketone precursors to yield the (R)-enantiomer with >99% e.e. .

Drug Discovery

The compound’s scaffold is being explored in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors targeting cysteine residues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume